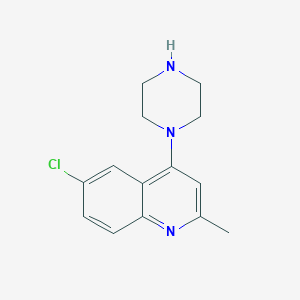

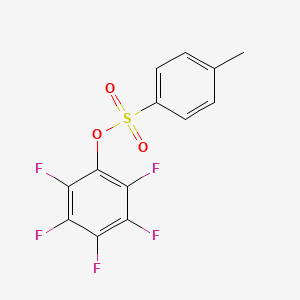

![molecular formula C22H19N3O2S3 B2543769 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1291857-10-7](/img/structure/B2543769.png)

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide, is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to possess biological activity, particularly as an inhibitor of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of thymidine and purine nucleotides, making them key targets in anticancer and antibacterial drug design .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported, where a key intermediate, 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is used as a starting point. This intermediate can undergo further reactions, such as bromination followed by an Ullmann reaction, to yield various substituted compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the construction of the thieno[3,2-d]pyrimidine core, followed by the introduction of the appropriate substituents through halogenation and coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the attached benzene ring, as observed in the crystal structures of similar compounds . Such a conformation is likely stabilized by intramolecular hydrogen bonding, which could also be present in the compound of interest, influencing its binding to target enzymes.

Chemical Reactions Analysis

The thieno[3,2-d]pyrimidine derivatives are known to interact with enzymes like TS and DHFR. The inhibition of these enzymes is typically achieved through the binding of the inhibitor to the active site, which prevents the binding of substrates or cofactors necessary for the enzymatic reaction. The potency of these inhibitors can be significantly affected by the nature and position of the substituents on the thieno[3,2-d]pyrimidine scaffold, as demonstrated by varying IC50 values for different analogues .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by the presence of the thioacetamide bridge and the substituted phenyl groups. The intramolecular hydrogen bonding within the molecule could affect its crystal packing and, consequently, its solid-state properties . The electronic properties of the substituents could also influence the overall reactivity and interaction with biological targets .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The molecule, through its structural analogs, has been identified as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell replication, making the molecule a promising candidate for cancer therapy. One study highlighted a compound with significant inhibitory activity against human TS and DHFR, showcasing the potential of this scaffold in developing dual-action antifolate therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Another direction of research involves the synthesis of new derivatives of the compound for antitumor applications. Novel derivatives have been created and tested against various human cancer cell lines, demonstrating potent anticancer activity. This includes activity against breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, positioning the molecule as a viable lead for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The molecular structure and crystalline form of derivatives have been studied to understand their interaction mechanisms and stability. Crystal structure analysis provides insights into the molecule's conformation, aiding in the design of more effective drugs with desirable pharmacokinetic properties. Studies detailing the crystal structures of related compounds have been conducted to explore their folding conformations and intramolecular hydrogen bonding (Subasri et al., 2016).

Antimicrobial Activity

Compounds derived from this molecule have been evaluated for antimicrobial properties. Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further exploration as new antimicrobial agents. Their structure-activity relationship (SAR) can be studied to design derivatives with enhanced antimicrobial efficacy (Majithiya & Bheshdadia, 2022).

Future Directions

properties

IUPAC Name |

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S3/c1-14-6-3-4-9-18(14)25-21(27)20-17(10-11-29-20)24-22(25)30-13-19(26)23-15-7-5-8-16(12-15)28-2/h3-12H,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRWGNUSSXNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)